N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that features a benzamide core with a bithiophene moiety and a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps:
Formation of the bithiophene moiety: This can be achieved through the coupling of thiophene derivatives under specific conditions.
Attachment of the hydroxyethyl group:
Formation of the benzamide core: The benzamide core is synthesized separately and then coupled with the bithiophene-hydroxyethyl intermediate.
Introduction of the dimethylsulfamoyl group: The final step involves the addition of the dimethylsulfamoyl group to the benzamide structure, typically using N,N-dimethylsulfamoyl chloride under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the bithiophene moiety or the benzamide core.
Substitution: The compound can undergo substitution reactions, particularly at the bithiophene moiety or the benzamide core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce modified thiophene or benzamide derivatives.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound may be used in the production of advanced materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism by which N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide exerts its effects involves its interaction with specific molecular targets. The bithiophene moiety may interact with aromatic residues in proteins, while the dimethylsulfamoyl group can form hydrogen bonds or electrostatic interactions with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylbenzamide: A simpler analog with similar structural features but lacking the bithiophene moiety.
N,N-dimethylsulfamoyl chloride: A precursor used in the synthesis of the target compound
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide is unique due to the presence of the bithiophene moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S3/c1-21(2)28(24,25)15-5-3-13(4-6-15)19(23)20-11-16(22)18-8-7-17(27-18)14-9-10-26-12-14/h3-10,12,16,22H,11H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLVHUFPHFMPIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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